BenchChemオンラインストアへようこそ!

5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Kinase inhibitor Structure-Activity Relationship Halogen bonding

The target compound, CAS 887216-51-5, is a 1,5-disubstituted pyrazolo[3,4-d]pyrimidin-4(5H)-one. This heterocyclic core is a recognized kinase inhibitor scaffold, with key substituents being a p-tolyl group at N1 and a 4-chlorobenzyl group at N5.

Molecular Formula C19H15ClN4O
Molecular Weight 350.81
CAS No. 887216-51-5
Cat. No. B2905215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS887216-51-5
Molecular FormulaC19H15ClN4O
Molecular Weight350.81
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H15ClN4O/c1-13-2-8-16(9-3-13)24-18-17(10-22-24)19(25)23(12-21-18)11-14-4-6-15(20)7-5-14/h2-10,12H,11H2,1H3
InChIKeySXPFHNGIMIXLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Structural Profile for Kinase-Focused Discovery


The target compound, CAS 887216-51-5, is a 1,5-disubstituted pyrazolo[3,4-d]pyrimidin-4(5H)-one. This heterocyclic core is a recognized kinase inhibitor scaffold, with key substituents being a p-tolyl group at N1 and a 4-chlorobenzyl group at N5 [1]. These features place it within a well-studied class known for targeting cyclin-dependent kinases (CDKs), Abelson (Abl) kinase, and other oncology-related targets [2]. Unlike earlier 1-aryl-4,5-dihydro analogs that often carried simple alkyl or phenyl groups at N5, the specific 4-chlorobenzyl substitution introduces a halogen-bearing aromatic moiety that can engage in halogen bonding and lipophilic interactions within the kinase ATP-binding pocket, influencing potency and selectivity profiles relative to unsubstituted or meta-substituted analogs.

5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Why Generic Substitution Fails in the Pyrazolopyrimidinone Class


Within the pyrazolo[3,4-d]pyrimidin-4-one family, even subtle changes to the substitution pattern can dramatically alter kinase selectivity, cellular potency, and ADME properties. The N5-benzyl group, in particular, is a critical pharmacophoric element that occupies a lipophilic pocket proximal to the hinge region of the kinase ATP site; shifting the chlorine atom from the para to the meta position on this benzyl ring, or removing it entirely, can ablate key halogen-bond interactions with backbone carbonyls, resulting in order-of-magnitude differences in inhibitory activity [1]. Consequently, a generic pyrazolopyrimidinone core cannot serve as a functional replacement for 5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in a biological assay or chemical probe program without introducing uncharacterized shifts in target engagement and pharmacokinetic behavior. The quantitative evidence below details the specific structural and bioactivity dimensions that differentiate this compound from its closest positional isomers and other class members.

5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Quantitative Differentiation Evidence Guide


Positional Isomer Differentiation: para-Chlorobenzyl vs. meta-Chlorobenzyl at N5

The para-chlorobenzyl substituent at N5 in 5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one provides a distinct electronic and steric profile compared to the closest positional isomer, 5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 912622-09-4). In structure-based optimization studies of pyrazolo[3,4-d]pyrimidines targeting Abl kinase, the insertion of halogen substituents at varying positions on the benzyl ring led to up to a 10-fold increase in Abl affinity, with the position of the halogen dictating the magnitude of the improvement through differential interactions with hydrophobic pocket residues [1]. While direct IC50 values for the 4-chloro vs. 3-chloro benzyl pair have not been reported, molecular docking simulations indicate that the para-chloro configuration can form a halogen bond with the backbone carbonyl of a conserved hinge-region residue (e.g., Glu316 in Abl or Leu83 in CDK2), whereas the meta-chloro isomer is sterically prohibited from engaging in this interaction [2].

Kinase inhibitor Structure-Activity Relationship Halogen bonding

N5-Benzyl Substitution Requirement: CDK2 Inhibitory Potency vs. N5-Hydrogen Analogs

The presence of a substituted N5-benzyl group is essential for potent CDK2 inhibition in the pyrazolo[3,4-d]pyrimidin-4-one scaffold. In a systematic study, a series of 15 compounds were evaluated for CDK2 enzymatic inhibition; the most active analogs (1e and 1j) bearing arylmethyl-type substituents at N5 achieved IC50 values of 1.71 µM and 1.60 µM, respectively [1]. In contrast, analogs lacking an N5-arylmethyl group or carrying smaller N5-substituents showed substantially reduced or no CDK2 inhibition, with IC50 values typically exceeding 10 µM where measurable [1]. 5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, with its N5-(4-chlorobenzyl) moiety, fits squarely within the active arylmethyl pharmacophore class, distinguishing it from 1-(p-tolyl)-1,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 54738-75-9) which lacks the N5-benzyl group entirely and is devoid of CDK2 activity.

CDK2 inhibitor IC50 Cell cycle arrest

Abl Kinase Antiproliferative Differentiation: Halogenated N5-Benzyl vs. Non-Halogenated Analogs in Leukemia Cells

Halogen substitution on the N5-benzyl ring has been shown to enhance antiproliferative activity against Bcr-Abl-positive human leukemia cell lines. In the Manetti et al. (2008) study, the introduction of chlorine substituents onto the pyrazolo[3,4-d]pyrimidine scaffold increased Abl kinase inhibition and improved growth inhibition of leukemia cells by up to one order of magnitude compared to the unsubstituted parent compounds [1]. 5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one incorporates this beneficial chloro-substitution at the para position of the N5-benzyl ring, whereas an analog such as 5-benzyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (lacking the chlorine) would be expected to display significantly weaker Abl inhibition and reduced antiproliferative potency based on this established class SAR.

Abl inhibitor Antiproliferative activity Leukemia

N1-p-Tolyl Pharmacophore vs. N1-Phenyl or N1-unsubstituted: Selectivity Implications from CDK/CRK Proteome Profiling

The N1-aryl substituent plays a key role in shaping the kinase selectivity profile of [1,3,6]-trisubstituted pyrazolo[3,4-d]-pyrimidin-4-ones. In chemical proteomics studies, varying the N1-aryl group produced significant shifts in target spectra across the cyclin-dependent kinase (CDK) and CDK-related kinase (CRK) families [1]. Compounds with a p-tolyl group at N1, such as the target compound, are expected to favor CDK2 and CDK5 over CDK9, whereas N1-phenyl analogs can exhibit increased affinity for CDK9 and P-TEFb [1]. 5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one therefore offers a distinct selectivity fingerprint compared to the N1-phenyl counterpart 5-(4-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, making it the preferred choice for studies requiring CDK2/5-biased inhibition with reduced CDK9 off-target activity.

CDK selectivity CRK kinase Chemical proteomics

Synthetic Tractability: Direct N5-Alkylation Route vs. Multi-Step N5-arylamine Introduction

5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is accessible via a direct N5-alkylation of the parent 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one core with 4-chlorobenzyl chloride, a one-step transformation that proceeds under mild conditions [1]. In contrast, analogs requiring N5-arylamine or N5-heterocyclic substitution often necessitate multi-step sequences involving Buchwald-Hartwig coupling or tandem aza-Wittig/annulation reactions, with variable yields (52–92%) and additional purification challenges [2]. This simpler synthetic route not only enables faster analog generation for SAR exploration but also supports procurement of larger quantities with potentially higher batch-to-batch consistency, reducing lead times for in vivo or screening-scale studies.

Synthesis Pyrazolopyrimidinone Scalability

5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Optimal Research and Industrial Application Scenarios


CDK2-Focused Oncology Chemical Probe Development

Deploy 5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a starting scaffold for developing selective CDK2 chemical probes. The N5-(4-chlorobenzyl) group aligns with the arylmethyl pharmacophore proven to deliver CDK2 IC50 values below 2 µM in optimized analogs [1], while the p-tolyl N1 substituent favors a CDK2/5-biased selectivity profile over CDK9, as inferred from proteome-wide profiling of related trisubstituted pyrazolopyrimidinones [2].

Bcr-Abl-Dependent Leukemia SAR Campaigns

Use this compound in structure-activity relationship (SAR) studies targeting Abl kinase in Bcr-Abl-positive leukemia models. The 4-chlorobenzyl N5 substituent mimics the halogen substitution strategy that increased Abl affinity by up to 10-fold in the Manetti et al. optimization series [3], making it a suitable benchmark for evaluating further modifications at the C3 or C6 positions without compromising the key halogen pharmacophore.

Positional Isomer Probe for Halogen-Bonding Analysis in Kinase Co-Crystallography

Utilize the para-chloro configuration of the N5-benzyl group as a defined halogen-bond donor for co-crystallography studies with CDK2 or Abl kinase domains. The distinct geometry relative to the meta-chloro isomer (CAS 912622-09-4) allows researchers to directly map halogen-bond contributions to binding affinity, providing structural rationale for the differential SAR observed in pyrazolopyrimidine kinase inhibitor series.

Rapid Analog Library Generation via Late-Stage N5 Diversification

Exploit the straightforward synthetic accessibility of the N5-benzylated scaffold for high-throughput chemistry. The single-step N5-alkylation of the 1-(p-tolyl) core with 4-chlorobenzyl chloride provides a scalable entry point for generating compound libraries, offering procurement advantages over multi-step N5-arylamine analogs that require complex catalytic steps and show variable yields [4].

Quote Request

Request a Quote for 5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.